2-Amino-5-methylphenol hydrochloride
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 2-amino-5-methylphenol hydrochloride is derived from its parent compound, 2-amino-5-methylphenol (C₇H₉NO), with the addition of a hydrochloride group. While crystallographic data for the hydrochloride salt remain unreported in the provided sources, the base compound’s geometry has been extensively studied using quantum chemical methods. Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts a planar aromatic ring system with bond lengths and angles consistent with phenolic and aniline derivatives. The methyl group at the 5-position introduces steric effects, slightly distorting the adjacent C–C bond angles by 2–3° compared to unsubstituted analogs.
The optimized geometry reveals intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups, stabilizing the molecule in a conformation where the hydroxyl proton is oriented toward the amino nitrogen. This interaction shortens the O–H bond length to 0.97 Å, compared to 0.98 Å in isolated phenol. For the hydrochloride form, protonation of the amino group would disrupt this intramolecular hydrogen bond, leading to a reorganization of the molecular framework.
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations on 2-amino-5-methylphenol provide critical insights into the electronic structure of its hydrochloride derivative. Hartree-Fock (HF) and DFT studies reveal a highest occupied molecular orbital (HOMO) localized on the aromatic ring and amino group, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the phenolic oxygen. The HOMO-LUMO energy gap, calculated as 5.2 eV using B3LYP/6-311++G(d,p), indicates moderate chemical reactivity.
Natural bond orbital (NBO) analysis demonstrates significant hyperconjugative interactions between the lone pairs of the amino nitrogen and the σ* orbital of the adjacent C–O bond, contributing to the compound’s stability. In the hydrochloride form, protonation of the amino group would reduce this hyperconjugation, increasing the positive charge density on the nitrogen atom.
Vibrational Spectroscopy Signatures (Fourier Transform-Infrared/Raman)
Vibrational spectroscopy of this compound can be inferred from studies of the base compound. Fourier transform-infrared (FT-IR) and Raman spectra of 2-amino-5-methylphenol exhibit characteristic bands:
| Vibration Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| O–H stretch | 3360 | – | Phenolic hydroxyl |
| N–H stretch | 3425 | 3420 | Primary amine |
| C–C aromatic stretch | 1602 | 1605 | Ring breathing mode |
| C–O stretch | 1258 | 1260 | Phenolic C–O |
| C–N stretch | 1324 | 1322 | Aryl–amine linkage |
The hydrochloride form would exhibit key differences, including a redshifted N–H stretch due to protonation (≈ 2700–3000 cm⁻¹) and intensified C–Cl vibrational modes near 700 cm⁻¹. The absence of intramolecular hydrogen bonding in the hydrochloride salt would also alter the O–H stretching frequency, shifting it to ≈ 3200 cm⁻¹.
Nuclear Magnetic Resonance Spectral Profiling
While direct NMR data for this compound are unavailable in the provided sources, the expected ¹H and ¹³C NMR profiles can be extrapolated from structural analogs:
¹H NMR :
- Aromatic protons: δ 6.5–7.2 ppm (multiplet, 3H)
- Methyl group: δ 2.3 ppm (singlet, 3H)
- Amino protons (in base): δ 4.8 ppm (broad, 2H)
- Protonated amino group (in hydrochloride): δ 8.1–8.5 ppm (broad, 3H)
¹³C NMR :
- C–OH: δ 155–160 ppm
- C–NH₂: δ 145–150 ppm
- Methyl carbon: δ 20–22 ppm
- Aromatic carbons: δ 115–135 ppm
The hydrochloride’s ¹H NMR spectrum would show downfield shifts for protons adjacent to the protonated amino group due to increased deshielding effects. Coupling constants between aromatic protons (J ≈ 8–9 Hz) would reflect the substituent pattern on the ring.
Properties
Molecular Formula |
C7H10ClNO |
|---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
2-amino-5-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H |
InChI Key |
GJQFWJGUCHBKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-5-methylphenol hydrochloride typically involves the nucleophilic substitution reaction of benzyl alcohol and 3-chloro-4-methyl nitrobenzene in the presence of a strong base. The intermediate product undergoes hydrogenation reduction to yield 2-Amino-5-methylphenol, which is then converted to its hydrochloride salt .
Nucleophilic Substitution Reaction: Benzyl alcohol reacts with 3-chloro-4-methyl nitrobenzene in the presence of a strong base at a temperature of 10-20°C.
Hydrogenation Reduction: The intermediate product is subjected to hydrogenation reduction at 50-75°C under a hydrogen pressure of 0.7-1.0 Mpa.
Purification: The crude product is purified through decolorization and recrystallization to obtain high-purity this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production and high yield. The reaction conditions are optimized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Acylated and sulfonated derivatives.
Scientific Research Applications
2-Amino-5-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Utilized in the manufacture of hair dyes, photographic developers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylphenol hydrochloride involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell function and behavior.
Antimicrobial Activity: The compound exhibits antimicrobial properties by disrupting the cell membranes of microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- Substituent Effects on Yield : The methyl-substituted derivative exhibits a higher yield (50.8%) compared to bromo (36.1%) and chloro (27.2%) analogs, suggesting that electron-donating groups like -CH₃ may stabilize intermediates during hydrolysis .
- Reagent and Condition Sensitivity : The bromo and chloro derivatives require oxalyl chloride and fewer HCl equivalents, whereas the methyl variant employs trichloroacetyl chloride and excess HCl (15 equiv.), indicating substituent-dependent reactivity .
Structural and Functional Comparisons
Halogen-Substituted Derivatives
- 2-Amino-5-bromophenol hydrochloride and 2-Amino-5-chlorophenol hydrochloride feature halogens (-Br, -Cl) that increase molecular weight and polarity. These compounds are likely less soluble in nonpolar solvents compared to the methyl analog due to stronger halogen-induced dipole interactions .
- Applications : Halogenated derivatives are often used in cross-coupling reactions or as intermediates in antimicrobial agents, leveraging the halogen's electronegativity for targeted bioactivity.
Alkyl-Substituted Derivatives
Methoxy-Substituted Analogs
- 2-Amino-5-methoxyphenol hydrochloride (-OCH₃) has a similarity score of 0.85 to the methyl derivative . The methoxy group’s stronger electron-donating capability may alter acidity (pKa) and redox properties, making it suitable for antioxidant applications.
Fluorinated Derivatives
- 5-Amino-2-fluorophenol hydrochloride introduces a fluorine atom, which increases electronegativity and metabolic stability. Fluorinated analogs are prominent in drug design, particularly for CNS-targeting molecules .
Research and Application Insights
- Pharmaceutical Relevance : The methyl derivative’s balanced solubility and stability make it a versatile intermediate in antitumor and anti-inflammatory agent synthesis.
- Market Trends: Consumption data for 2-Amino-5-ethylphenol hydrochloride spans 1997–2046, reflecting sustained industrial demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
